molecular formula C18H18N2OS B6540978 4-cyano-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzamide CAS No. 1058459-53-2

4-cyano-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzamide

Cat. No.: B6540978
CAS No.: 1058459-53-2
M. Wt: 310.4 g/mol
InChI Key: JCTSQTPRVAJCAL-UHFFFAOYSA-N
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Description

4-cyano-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzamide is a synthetic organic compound that belongs to the class of cyanoacetamides. This compound is characterized by the presence of a cyano group (-CN) attached to a benzamide structure, which is further substituted with a thiophene ring and a cyclopentyl group. The unique structure of this compound makes it a valuable subject of study in various fields of chemistry and biology.

Mechanism of Action

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Chemical Reactions Analysis

4-cyano-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like potassium hydroxide . The major products formed from these reactions depend on the specific conditions and reagents used.

Properties

IUPAC Name

4-cyano-N-[(1-thiophen-2-ylcyclopentyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2OS/c19-12-14-5-7-15(8-6-14)17(21)20-13-18(9-1-2-10-18)16-4-3-11-22-16/h3-8,11H,1-2,9-10,13H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCTSQTPRVAJCAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)C2=CC=C(C=C2)C#N)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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